![molecular formula C19H16F2N2OS B2652498 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476277-48-2](/img/structure/B2652498.png)
2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an amide group at the 4 position. The amide group is further substituted with a 1,3-thiazol-2-yl group, which is a five-membered ring containing nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate 2,6-difluorobenzoyl chloride with the corresponding 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), the polar amide group, and the electronegative fluorine atoms. These features could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions at the carbonyl carbon of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, influencing its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A series of substituted benzamides, closely related to the chemical structure of interest, demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology. These compounds showed higher anticancer activities than the reference drug in some cases, highlighting their significance in cancer research (Ravinaik et al., 2021).
Antipathogenic Activity
Thiourea derivatives, structurally similar to the compound , exhibited significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This underscores the compound's potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Electronic Properties and Material Science
Research into conjugated polymers incorporating fluoro-benzothiadiazole units similar to the core structure of interest revealed significant impacts on electronic properties. Specifically, the introduction of cyano groups led to a shift from unipolar p-type to unipolar n-type charge transport, demonstrating the compound's relevance in the development of novel electronic materials (Casey et al., 2015).
Medicinal Chemistry and Synthesis
The use of similar compounds in medicinal chemistry for ortho-fluorination has been reported. Such protocols are broadly applicable in the field, indicating the importance of these compounds in developing new medicinal chemistry strategies (Wang et al., 2009).
Antimicrobial Agents
N-Phenyl-thiazolyl-benzamide derivatives have shown promising results as antimicrobial agents, with some molecules exhibiting greater potency than reference drugs against pathogenic strains. This suggests a potential role for the compound in the development of new antibacterial and antifungal therapies (Bikobo et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS/c1-10-7-11(2)16(12(3)8-10)15-9-25-19(22-15)23-18(24)17-13(20)5-4-6-14(17)21/h4-9H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNMRXXLFAKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[N-(cyanomethyl)-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]formamido]acetate](/img/structure/B2652416.png)
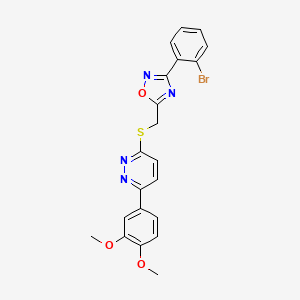
![2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B2652418.png)
![5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652419.png)
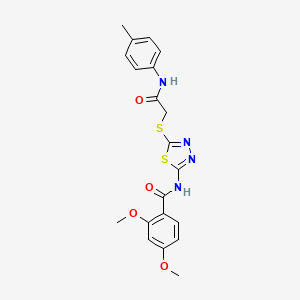
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2652424.png)
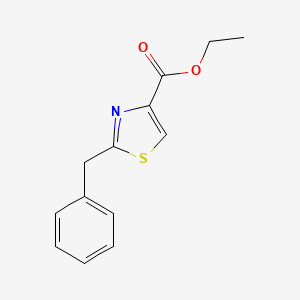
![N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2652426.png)
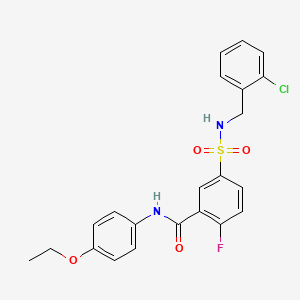
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B2652434.png)
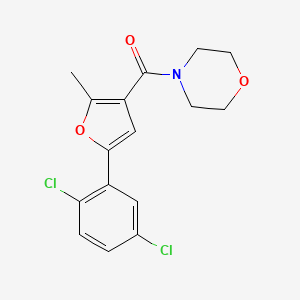
![4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2652436.png)
![N-(2,3-dihydroxypropyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2652437.png)